molecular formula C21H17N3O3S B2901202 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 406194-82-9

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2901202
CAS RN: 406194-82-9
M. Wt: 391.45
InChI Key: GXCFMKKXWBIYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPTB, and it belongs to the class of thiazole-containing compounds.

Mechanism of Action

The mechanism of action of DPTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. DPTB has been shown to bind to the active site of carbonic anhydrase, histone deacetylase, and cathepsin L, thereby inhibiting their activity. Additionally, DPTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPTB has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of tumor growth in animal models. DPTB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPTB in lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying enzyme function. Additionally, DPTB has been shown to have anticancer activity, which makes it a potential candidate for the development of new anticancer agents. However, one of the limitations of using DPTB in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the study of DPTB, including the development of new synthetic methods for its production, the investigation of its potential use as an anticancer agent, and the exploration of its mechanism of action. Additionally, DPTB may have potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders, which warrant further investigation.

Synthesis Methods

The synthesis of DPTB involves a multi-step process that includes the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 4-formylpyrrolidine-2,5-dione in the presence of acetic acid and ethanol. This reaction produces 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, which is then purified using column chromatography. The yield of this synthesis method is approximately 60%.

Scientific Research Applications

DPTB has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. DPTB has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and cathepsin L. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-2-4-14(5-3-13)17-12-28-21(22-17)23-20(27)15-6-8-16(9-7-15)24-18(25)10-11-19(24)26/h2-9,12H,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCFMKKXWBIYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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